2-Benzylquinoline

Vue d'ensemble

Description

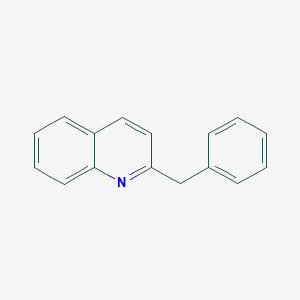

2-Benzylquinoline is an organic compound with the molecular formula C₁₆H₁₃N. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused to a pyridine ring. This compound is known for its unique structure where a benzyl group is attached to the second position of the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Benzylquinoline can be synthesized through several methods. One common method involves the reaction of quinoline with benzyl halides in the presence of a base. This reaction typically proceeds via a nucleophilic substitution mechanism. Another method involves the cyclization of N-benzylideneaniline derivatives under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal catalysts, such as palladium or nickel, are frequently used to facilitate the coupling reactions between quinoline and benzyl halides. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives

Applications De Recherche Scientifique

Biological Activities

2-Benzylquinoline and its derivatives have shown promising biological activities, making them candidates for drug development. Some notable applications include:

- Anticancer Activity : Research has indicated that this compound derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests potential as a lead compound in anticancer drug development .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Recent studies have explored the neuroprotective properties of this compound derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act as acetylcholinesterase inhibitors, thereby enhancing acetylcholine levels in the brain .

Synthetic Methodologies

The synthesis of this compound has been extensively studied, with various methods reported in the literature:

- Catalytic Hydrogenation : A significant advancement in the synthesis of 2-benzylquinolines involves iridium-catalyzed asymmetric hydrogenation. This method allows for high enantioselectivity and yield, producing tetrahydroquinolines from 2-benzylquinolines under optimized conditions .

- Multi-step Synthesis : Traditional synthetic routes often involve multiple steps, including the formation of quinoline rings followed by benzyl substitution. Recent approaches have streamlined these processes to enhance efficiency and reduce costs .

Therapeutic Applications

The therapeutic potential of this compound is being actively researched across several domains:

- Alzheimer’s Disease : Compounds derived from this compound are being investigated for their ability to inhibit acetylcholinesterase, which is crucial for maintaining cognitive function by preventing the breakdown of acetylcholine .

- Parkinson’s Disease : Some derivatives have shown multifunctional properties, including MAO-B inhibition and antioxidant effects, which are beneficial in treating Parkinson's disease .

- Antiviral Agents : There is ongoing research into the antiviral properties of this compound derivatives, particularly their efficacy against influenza viruses and other viral pathogens .

Case Studies and Research Findings

Several studies highlight the diverse applications and effectiveness of this compound:

Mécanisme D'action

The mechanism of action of 2-Benzylquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is crucial for DNA replication. This inhibition can lead to the disruption of cell division, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its antimalarial properties.

Isoquinoline: An isomer of quinoline with a different arrangement of the nitrogen atom.

2-Phenylquinoline: Similar to 2-Benzylquinoline but with a phenyl group instead of a benzyl group .

Uniqueness: this compound is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can enhance its ability to interact with specific biological targets, making it a valuable compound in drug discovery and development .

Activité Biologique

2-Benzylquinoline is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that derivatives of benzylquinoline, including this compound, exhibit significant antimicrobial properties. A study showed that certain quinoline derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) analysis revealed that modifications in the benzyl group can enhance antimicrobial efficacy .

2. Anticancer Properties

this compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, derivatives have demonstrated effectiveness against breast cancer cells by inhibiting proliferation and inducing cell death .

3. Neuroprotective Effects

The neuroprotective effects of this compound have also been studied, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been reported to exhibit antioxidant properties, reducing oxidative stress in neuronal cells and potentially protecting against neurotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial activity |

| Alkyl chain length | Enhanced cytotoxicity in cancer cells |

| Functional group changes | Altered neuroprotective effects |

Research has shown that compounds with larger alkyl substituents tend to exhibit greater cytotoxicity against cancer cells, while halogenated derivatives often demonstrate improved antimicrobial properties .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzylquinoline derivatives against M. tuberculosis. The results indicated that certain modifications led to IC50 values lower than standard antibiotics, suggesting potential for development as new antimycobacterial agents .

Case Study 2: Anticancer Mechanism

In vitro studies on breast cancer cell lines treated with this compound showed a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, correlating with upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Propriétés

IUPAC Name |

2-benzylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVHFJHCODIQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169837 | |

| Record name | 2-Benzylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-77-3 | |

| Record name | 2-(Phenylmethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable synthetic route for 2-benzylquinoline?

A1: One method involves reacting quinoline 1-oxide with phenylacetic anhydride. [] This reaction, conducted in boiling benzene, yields this compound alongside several other products, including benzaldehyde, quinoline, 2-benzoylquinoline, phenyl-di(2-quinolyl)carbinol, di(2-quinolyl)ketone, and N-(2-quinolyl)-2-benzylidene-1,2-dihydroquinoline. Interestingly, the reaction also produces dibenzyl ketone, suggesting a decarboxylative coupling of phenylacetic anhydride in the presence of tertiary amines.

Q2: Can this compound and its derivatives be synthesized enantioselectively?

A2: Yes, researchers have successfully developed an enantioselective hydrogenation method for this compound and related 2-functionalized and 2,3-disubstituted quinolines. [] This method employs an iridium catalyst system consisting of [Ir(COD)Cl]2, a bisphosphine ligand, and iodine. Using this system, enantiomeric excesses (ee) up to 96% have been achieved. Mechanistic investigations suggest a hydrogenation pathway involving a 1,4-hydride addition, isomerization, and finally a 1,2-hydride addition. The catalytically active species is thought to be an iridium(III) complex containing both chloride and iodide ligands.

Q3: Are there any studies investigating the biological activity of this compound derivatives?

A3: While the provided abstracts don't delve into specific biological activities, one study mentions the synthesis and biological evaluation of 6-arylazo derivatives of substituted 1,2,3,4-tetrahydroquinoline. [] Although this study doesn't explicitly cover this compound, it highlights the potential for exploring the biological activity within this class of compounds. Further research is needed to investigate the specific biological effects and potential applications of this compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.